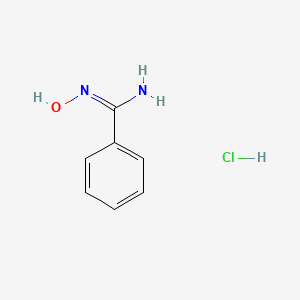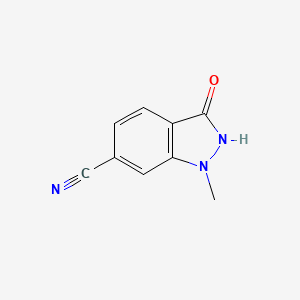
N'-Hydroxybenzimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxybenzimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a hydrochloride salt form of N’-Hydroxybenzimidamide, which is known for its applications in various scientific research fields. This compound is characterized by its solid physical form and is typically stored at low temperatures to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Hydroxybenzimidamide hydrochloride can be synthesized through a one-pot approach involving the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of potassium carbonate. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the desired product . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for N’-Hydroxybenzimidamide hydrochloride are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method feasible for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxybenzimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-oxyl radicals.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Aplicaciones Científicas De Investigación
N’-Hydroxybenzimidamide hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N’-Hydroxybenzimidamide hydrochloride involves its conversion to N-oxyl radicals, which can facilitate direct C-H functionalization reactions. These radicals selectively abstract hydrogen atoms from C-H bonds, leading to the formation of functionalized products . The compound’s ability to generate active radical species makes it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine: Used as an enzyme inhibitor and has applications in medicinal chemistry.
Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic properties.
N-Hydroxybenzimidazole: Used as a platform for N-oxyl radicals in direct C-H functionalization reactions.
Uniqueness
N’-Hydroxybenzimidamide hydrochloride is unique due to its ability to form N-oxyl radicals under mild conditions, making it a versatile reagent in organic synthesis. Its applications in various fields, including chemistry, biology, and medicine, highlight its significance as a multifunctional compound.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
Clave InChI |
CVOJDESLSXPMSK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\O)/N.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)








![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)

